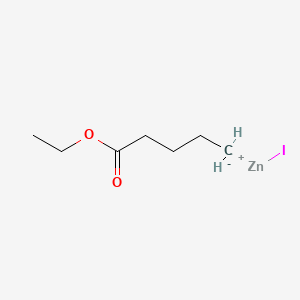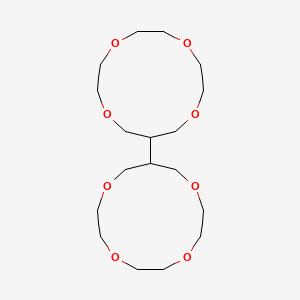
12,12'-Bi-1,4,7,10-tetraoxacyclotridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12’-Bi-1,4,7,10-tetraoxacyclotridecane: is a chemical compound with the molecular formula C18H34O8 and a molecular weight of 378.46 g/mol . It is a cyclic ether with a complex structure that includes multiple oxygen atoms, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The preparation of 12,12’-Bi-1,4,7,10-tetraoxacyclotridecane involves several synthetic routes. One common method includes the cyclization of appropriate diols or polyols under acidic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclic ether structure. Industrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
12,12’-Bi-1,4,7,10-tetraoxacyclotridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure.
Wissenschaftliche Forschungsanwendungen
12,12’-Bi-1,4,7,10-tetraoxacyclotridecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 12,12’-Bi-1,4,7,10-tetraoxacyclotridecane involves its ability to form stable complexes with various molecules. The multiple oxygen atoms in its structure allow it to act as a ligand, binding to metal ions and other species. This binding can influence the reactivity and stability of the complex, making it useful in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
12,12’-Bi-1,4,7,10-tetraoxacyclotridecane can be compared to other cyclic ethers such as:
12,12’-(1,6-Hexanediyl)bis(1,4,7,10-tetraoxacyclotridecane): This compound has a similar structure but includes a hexanediyl linker, which can influence its reactivity and applications.
12-Isopropyl-1,4,7,10-tetraoxacyclotridecane: This variant includes an isopropyl group, which can affect its solubility and interaction with other molecules.
The uniqueness of 12,12’-Bi-1,4,7,10-tetraoxacyclotridecane lies in its specific arrangement of oxygen atoms and its ability to form stable complexes, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
109773-66-2 |
|---|---|
Molekularformel |
C18H34O8 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
12-(1,4,7,10-tetraoxacyclotridec-12-yl)-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C18H34O8/c1-2-20-6-10-24-14-17(13-23-9-5-19-1)18-15-25-11-7-21-3-4-22-8-12-26-16-18/h17-18H,1-16H2 |
InChI-Schlüssel |
HVSWIJWCTIKRTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCC(COCCO1)C2COCCOCCOCCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
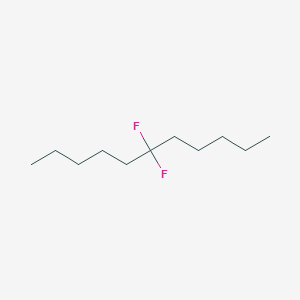
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)
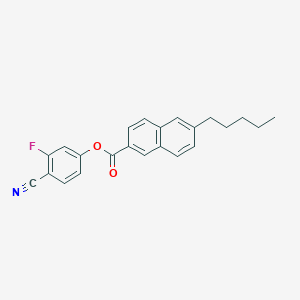


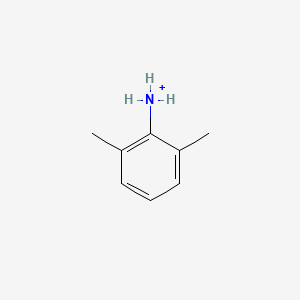
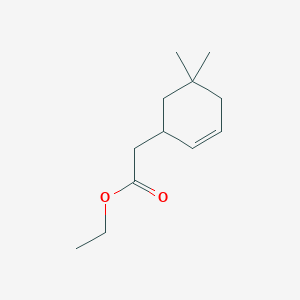
methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
